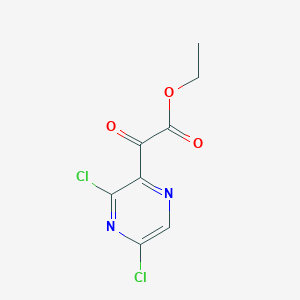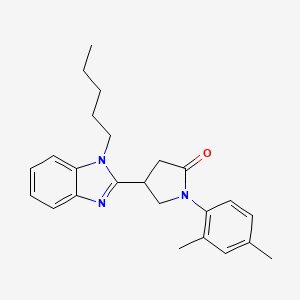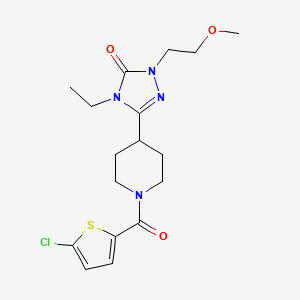![molecular formula C14H9Cl2IO2 B2980461 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde CAS No. 676624-14-9](/img/structure/B2980461.png)
4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde” is a chemical compound. It contains a benzaldehyde group, which is an aromatic aldehyde, and a dichlorobenzyl group, which is a benzyl group with two chlorine atoms attached. The presence of the iodine atom suggests that it might be involved in some kind of substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (from the benzaldehyde and dichlorobenzyl groups), polar bonds (from the aldehyde group and the carbon-oxygen bond in the ether linkage), and halogen atoms (chlorine and iodine) .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, including nucleophilic aromatic substitution reactions at the positions ortho and para to the aldehyde group, or at the carbon bearing the iodine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the aldehyde group could make it a good electrophile, and the halogens might make it relatively heavy and possibly quite polar .Applications De Recherche Scientifique
Photostability Enhancement in Organic Compounds
Research on sterically hindered catechols and o-benzoquinones, such as the study by Arsenyev et al. (2016), indicates that modifications in benzaldehyde derivatives, like replacing certain substituents, can significantly increase photostability. This is relevant for the development of materials and compounds with enhanced stability under light exposure, suggesting that 4-[(3,4-Dichlorobenzyl)oxy]-3-iodobenzaldehyde could be investigated for similar enhancements (Arsenyev et al., 2016).
Chromatographic Separation Techniques
Korhonen and Knuutinen (1984) explored the separation of chlorinated 4-hydroxybenzaldehydes, demonstrating the influence of chlorine substitution on retention behavior in gas-liquid chromatography. This study underscores the importance of structural variation in the chromatographic properties of benzaldehyde derivatives, which could be relevant for the separation and analysis of compounds like this compound (Korhonen & Knuutinen, 1984).
Catalytic and Environmental Applications
Jiang et al. (2014) discussed the Cu(OAc)2-catalyzed atmospheric oxidation of hydroxybenzyl alcohols to aromatic carbonyl compounds, highlighting a method for transforming similar compounds in an environmentally benign manner. This suggests potential research pathways for the catalytic oxidation of this compound to explore its utility in synthetic chemistry and green chemistry applications (Jiang et al., 2014).
Electrochemical Applications
Research by Pariente et al. (1996) on the electrodeposition of dihydroxybenzaldehydes for NADH oxidation suggests potential applications in biosensors and electrocatalysis for compounds with similar functionalities. This could imply the use of this compound in developing new electrochemical sensors or catalysts (Pariente et al., 1996).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-3-iodobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2IO2/c15-11-3-1-10(5-12(11)16)8-19-14-4-2-9(7-18)6-13(14)17/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGVMKHTOBSBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)I)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-N'-[(2R)-1-hydroxybutan-2-yl]urea](/img/structure/B2980378.png)



![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclopentylpropan-1-one](/img/structure/B2980382.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2980387.png)

![4-[4-(Aminomethyl)phenyl]-1lambda6-thiomorpholine-1,1-dione hydrochloride](/img/structure/B2980390.png)

![N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)-1-ethanesulfonamide](/img/structure/B2980394.png)
![1-[(4-fluorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2980395.png)
![N-(1,3-benzodioxol-5-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2980398.png)
![N-(2-chlorophenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2980400.png)